REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([O:8]C(=O)C)=[CH:4][CH:3]=1.[F:12][C:13](I)([F:36])[C:14]([F:35])([F:34])[C:15]([F:33])([F:32])[C:16]([F:31])([F:30])[C:17]([F:29])([F:28])[C:18]([F:27])([F:26])[C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21].O.CCOCC>CS(C)=O.[Cu].II>[F:24][C:19]([F:25])([C:20]([F:21])([F:22])[F:23])[C:18]([F:26])([F:27])[C:17]([F:28])([F:29])[C:16]([F:30])([F:31])[C:15]([F:33])([F:32])[C:14]([F:35])([F:34])[C:13]([F:12])([F:36])[C:2]1[CH:3]=[CH:4][C:5]([OH:8])=[CH:6][CH:7]=1
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Name
|
|
Quantity
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9 g
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Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)OC(C)=O
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Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)I
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Name
|
copper
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
130 mg
|
Type
|
catalyst
|
Smiles
|
II
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
105 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
to remove insoluble copper salts
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Type
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CUSTOM
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Details
|
The organic and aqueous layers in the filtrate were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted twice with ether (2×100 mL)
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Type
|
WASH
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Details
|
The combined organics were washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
ADDITION
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Details
|
To a solution of the crude product in 50 mL methanol was added 1.5 mL 10N HCl
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Type
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TEMPERATURE
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Details
|
The mixture was refluxed on a steam bath for 1 hr
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into a separatory funnel
|
Type
|
ADDITION
|
Details
|
containing 100 mL water
|
Type
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EXTRACTION
|
Details
|
extracted with ether (3×75 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the crude
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(C(C(C(C(C1=CC=C(C=C1)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |